Predicted Membrane Permeability Advantage of the Ethyl Ester over the Carboxylic Acid Analog (CAS 1017485-42-5)
The ethyl ester functionality of the target compound inherently shifts the physicochemical profile toward higher passive membrane permeability relative to the corresponding carboxylic acid analog (CAS 1017485-42-5), a parameter critical for intracellular target engagement. Although direct experimental logP/logD data for the target compound are not publicly available, the closely related ketone analog (CAS 903475-61-6, differing only at the 5‑position substituent) has a calculated logP of 2.55 (ChemScene computational chemistry data) while the carboxylic acid analog has a calculated XLogP3‑AA of 2.1 (PubChem) [1]. The ΔlogP ≈ 0.45 unit gain for the neutral ester/ketone congeners translates to an estimated ~2.8‑fold higher octanol‑water partition coefficient, consistent with a well‑established medicinal chemistry principle that ester masking of a carboxylic acid enhances permeability in the absence of active transport [2]. This differential is mechanically meaningful: at physiological pH the acid form exists predominantly as the poorly permeable carboxylate anion, whereas the ethyl ester remains uncharged and permeation‑competent.
| Evidence Dimension | Calculated lipophilicity (logP) – surrogate for passive membrane permeability |
|---|---|
| Target Compound Data | No direct experimental logP available; closest congener (ketone analog CAS 903475‑61‑6, replacing ethyl ester with acetyl) has calculated logP = 2.55 . |
| Comparator Or Baseline | Carboxylic acid analog (CAS 1017485‑42‑5) XLogP3‑AA = 2.1 [1]. |
| Quantified Difference | ΔlogP ≈ +0.45 (ester/ketone congeners vs. acid); ~2.8‑fold higher partition coefficient. |
| Conditions | In silico predictions (XLogP3‑AA and ChemScene computational pipeline). |
Why This Matters
For intracellular enzyme targets such as PRMT5, passive permeability governs the free cytosolic concentration achievable after extracellular dosing; the ethyl ester scaffold offers a built‑in permeability advantage over the acid analog, reducing the risk of permeability‑limited potency that could confound primary screening results.
- [1] PubChem. 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylic acid, CID 24277400, CAS 1017485-42-5. Computed Properties: XLogP3-AA = 2.1. View Source
- [2] Beaumont, K.; et al. Design of Ester Prodrugs to Enhance Absorption. In Prodrugs, Springer: New York, 2007; pp 93–125. (Established medicinal chemistry principle cited for ester‑mediated permeability enhancement.) View Source
